molecular formula C17H26N2O2 B2982404 N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-3-methylbenzamide CAS No. 954019-56-8

N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-3-methylbenzamide

Cat. No.: B2982404
CAS No.: 954019-56-8
M. Wt: 290.407
InChI Key: DGZOUYRMPMXDGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-3-methylbenzamide is a useful research compound. Its molecular formula is C17H26N2O2 and its molecular weight is 290.407. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Radiosynthesis and Imaging Applications

Radiosynthesis techniques have advanced the development of radioiodinated ligands for serotonin-5HT2-receptors, enhancing the potential for γ-emission tomography. Such compounds, including "N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-3-methylbenzamide" derivatives, exhibit high affinity and specificity for 5HT2-receptors. These developments facilitate in vivo studies, allowing for detailed imaging of receptor distribution and density, crucial for understanding neurological disorders and developing targeted therapies (Mertens et al., 1994).

Sigma Receptor Scintigraphy in Cancer Detection

Innovative uses in oncology include sigma receptor scintigraphy, where specific benzamide derivatives have shown potential in visualizing primary breast tumors. This application is based on the preferential binding of these compounds to sigma receptors overexpressed in cancer cells. The pioneering work in this area offers a non-invasive method to assess tumor proliferation, potentially improving cancer diagnosis and treatment strategies (Caveliers et al., 2002).

Neurokinin Receptor Antagonism

Research into neurokinin receptor antagonists has led to the synthesis of novel compounds based on the "this compound" structure. These studies aim to find effective treatments for conditions like depression and anxiety by blocking neurokinin receptors, which play a significant role in stress and emotional response. The detailed analysis of these compounds' binding affinities and antagonistic activities highlights the therapeutic potential of targeting multiple neurokinin receptors simultaneously (Kubota et al., 1998).

Serotonin Receptor Agonism for Gastrointestinal Motility

The development of selective serotonin 4 receptor agonists based on "this compound" derivatives underscores the compound's importance in gastroenterology. These derivatives have been shown to enhance gastrointestinal motility, offering a novel approach to treating gastrointestinal disorders. The specificity of these compounds for the serotonin 4 receptor minimizes the risk of side effects associated with serotonin 3 and dopamine D2 receptor binding, indicating a promising direction for developing new prokinetic agents (Sonda et al., 2004).

Chemical and Pharmacological Characterization

Extensive chemical and pharmacological characterization of benzamide derivatives, including their synthesis, structure-activity relationships, and potential as therapeutic agents, demonstrates the broad applicability of "this compound" in drug discovery and development. These efforts contribute significantly to our understanding of the molecular basis of disease and the search for more effective treatments (Haydon et al., 2010).

Properties

IUPAC Name

N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-3-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2/c1-14-4-3-5-16(12-14)17(20)18-13-15-6-8-19(9-7-15)10-11-21-2/h3-5,12,15H,6-11,13H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGZOUYRMPMXDGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCC2CCN(CC2)CCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.